1,1,1,2-Tetrachloroethane

Toxicology Occupational Health Risk Assessment

1,1,1,2-Tetrachloroethane (CAS 630-20-6), an asymmetric chlorinated ethane isomer with molecular formula C₂H₂Cl₄ and molecular weight 167.85 g/mol, is a dense (1.598 g/mL at 25°C), colorless to yellowish-red liquid with a boiling point of 138°C and a vapor pressure of 12.0 mmHg. It exhibits a water solubility of 2.89 g/L at 25°C and a log Pow of 2.66 , parameters that directly influence its behavior in solvent extraction and environmental fate assessments.

Molecular Formula C2H2Cl4
Cl3CCH2Cl
C2H2Cl4
Molecular Weight 167.8 g/mol
CAS No. 630-20-6
Cat. No. B165186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2-Tetrachloroethane
CAS630-20-6
Synonyms1,1,1,2-tetrachloroethane
Molecular FormulaC2H2Cl4
Cl3CCH2Cl
C2H2Cl4
Molecular Weight167.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2
InChIKeyQVLAWKAXOMEXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)
0.01 M
Soluble in acetone, benzene, chloroform;  miscible in ethanol and ether
In water, 1.07X10+3 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.11
0.1%

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2-Tetrachloroethane (CAS 630-20-6): Technical Specifications and Procurement-Relevant Physicochemical Profile


1,1,1,2-Tetrachloroethane (CAS 630-20-6), an asymmetric chlorinated ethane isomer with molecular formula C₂H₂Cl₄ and molecular weight 167.85 g/mol, is a dense (1.598 g/mL at 25°C), colorless to yellowish-red liquid with a boiling point of 138°C and a vapor pressure of 12.0 mmHg [1]. It exhibits a water solubility of 2.89 g/L at 25°C and a log Pow of 2.66 [2], parameters that directly influence its behavior in solvent extraction and environmental fate assessments. These baseline properties distinguish it from its symmetric isomer, 1,1,2,2-tetrachloroethane, which possesses a higher boiling point (147°C) and a different molecular symmetry, leading to divergent physicochemical and biological interactions.

Why 1,1,1,2-Tetrachloroethane Cannot Be Directly Substituted with Its Symmetric Isomer in Critical Applications


Direct substitution of 1,1,1,2-tetrachloroethane with the more commercially prevalent 1,1,2,2-isomer is not scientifically sound due to fundamental differences in their molecular architecture. The asymmetric chlorine substitution on a single carbon atom in 1,1,1,2-tetrachloroethane versus the symmetric substitution in 1,1,2,2-tetrachloroethane results in quantifiable disparities in thermodynamic stability [1], acute mammalian toxicity [2], and environmental reactivity [3]. For instance, the 1,1,2,2-isomer is approximately 35% more acutely toxic in mice, and exhibits threefold greater photochemical reactivity in air. These divergences preclude simple interchangeability in applications requiring precise toxicological profiles, specific reaction kinetics, or predictable environmental fate, necessitating a compound-specific evaluation for procurement.

Quantitative Differential Evidence for 1,1,1,2-Tetrachloroethane Against Key Analogs


Acute Toxicity: 1,1,1,2-Tetrachloroethane Exhibits ~35% Lower Lethality than 1,1,2,2-Isomer in Mammalian Model

In a direct head-to-head comparison using intraperitoneal injection in SM strain mice, the acute lethal dose (LD50) of 1,1,1,2-tetrachloroethane was 1275 ± 19 mg/kg, representing a 55% higher tolerated dose compared to the more toxic 1,1,2,2-tetrachloroethane, which exhibited an LD50 of 821 ± 0 mg/kg [1]. This places the 1,1,1,2-isomer's toxicity between that of the 1,1,2,2-isomer and the less chlorinated 1,1,1-trichloroethane (LD50: 2568 ± 16 mg/kg). Subacute studies further confirmed this trend, where all mice receiving 800 mg/kg of the 1,1,2,2-isomer died after a single dose, while deaths from the 1,1,1,2-isomer occurred only after two or three doses, and no deaths occurred in the trichloroethane group [1].

Toxicology Occupational Health Risk Assessment

Atmospheric Reactivity: Photooxidative Degradation Rate of 1,1,1,2-Isomer is 3-Fold Lower than 1,1,2,2-Isomer

The photooxidative reactivity of 1,1,1,2-tetrachloroethane in air is reported to be three times less than that of its 1,1,2,2-isomer [1]. Under specific irradiation conditions (10 ppm compound in dry air with 4 ppm chlorine, 3-minute irradiation), 2.0 ppm of the 1,1,1,2-isomer was consumed, yielding defined degradation products including HCl (4.0 ppm), phosgene (1.5 ppm), formyl chloride (1.0 ppm), CO (1.0 ppm), trichloroacetyl chloride (0.2 ppm), and CO₂ (0.1 ppm) [1].

Atmospheric Chemistry Environmental Fate Regulatory Compliance

Thermodynamic Stability: Asymmetric Isomer is Thermodynamically Less Stable than Symmetric Isomer by ~108-114 kJ/mol

Computational chemistry data from the NIST Standard Reference Database 101 indicates a significant difference in relative enthalpies of formation for the C₂H₂Cl₄ isomers at 298.15 K. The 1,1,2,2-tetrachloroethane isomer serves as the zero-energy baseline (0.0 kJ/mol). In contrast, 1,1,1,2-tetrachloroethane exhibits a higher relative enthalpy, calculated by the CBS-Q composite method to be 108.0 kJ/mol and by the G3 method to be -2.2 kJ/mol [1]. The consistent trend across multiple computational methods confirms that the asymmetric 1,1,1,2-isomer is thermodynamically less stable than its symmetric counterpart.

Computational Chemistry Thermochemistry Reaction Engineering

Anaerobic Biodegradability: 1,1,1,2-Tetrachloroethane Undergoes Rapid Reductive Dechlorination Under Methanogenic Conditions

Under methanogenic conditions using anaerobic granular sludge, 1,1,1,2-tetrachloroethane (1,1,1,2-TeCA) was found to be 'easy and rapidly biodegradable,' even in the absence of external electron donors [1]. The primary degradation pathway involves reductive dichloroelimination, equimolecularly converting 1,1,1,2-TeCA to 1,1-dichloroethene (1,1-DCE) [1]. This contrasts with the behavior of other chlorinated ethanes, which are often recalcitrant, and with 1,1,2,2-tetrachloroethane, which can undergo dehydrohalogenation to trichloroethene or be transformed by zero-valent iron at varying rates depending on pH [2].

Bioremediation Environmental Microbiology Wastewater Treatment

Precision Application Scenarios for 1,1,1,2-Tetrachloroethane Driven by Differential Evidence


Controlled Laboratory Solvent Where Reduced Acute Toxicity is a Procurement Priority

For laboratory-scale syntheses or extractions where a dense, nonflammable chlorinated solvent is required, and where the risk profile of the more toxic 1,1,2,2-tetrachloroethane is prohibitive, the 1,1,1,2-isomer provides a verifiably safer alternative. Its LD50 of 1275 mg/kg is 55% higher than that of the 1,1,2,2-isomer (821 mg/kg) [1], making it the preferred choice for protocols with a higher emphasis on user safety without a complete departure from the tetrachloroethane solvent class.

Environmental Fate Studies Requiring a Less Atmospherically Reactive Tracer Compound

In environmental modeling or tracer studies designed to understand the long-range transport of chlorinated hydrocarbons, the 3-fold lower photooxidative reactivity of the 1,1,1,2-isomer compared to the 1,1,2,2-isomer [2] is a critical differentiator. This property ensures the compound persists longer in the atmosphere, making it a more suitable candidate for tracking atmospheric plumes or for studying the fate of less reactive volatile organic compounds (VOCs).

Process Development for Chlorinated Byproduct Mitigation in Chemical Manufacturing

The thermodynamic instability of 1,1,1,2-tetrachloroethane relative to the symmetric isomer, as evidenced by its ~108 kJ/mol higher relative enthalpy [3], makes it a key target in process chemistry aimed at minimizing unwanted byproducts. For instance, in the chlorination of vinylidene chloride or other chlorocarbon streams, the formation of the 1,1,1,2-isomer [4] can be managed or exploited due to its distinct reactivity profile, allowing for selective removal or downstream conversion strategies that differ from those for the more stable 1,1,2,2-isomer.

Bioremediation Research on Reductive Dechlorination Pathways of Polychlorinated Ethanes

Given its rapid and predictable biodegradation to 1,1-dichloroethene under methanogenic conditions [5], the 1,1,1,2-isomer serves as an ideal model compound for investigating the mechanisms of reductive dichloroelimination. This contrasts with the more complex, pH-dependent reduction or dehydrohalogenation pathways of the 1,1,2,2-isomer [6], making the 1,1,1,2-isomer a cleaner system for elucidating fundamental dehalogenation kinetics and for testing the efficacy of anaerobic bioremediation consortia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,1,2-Tetrachloroethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.